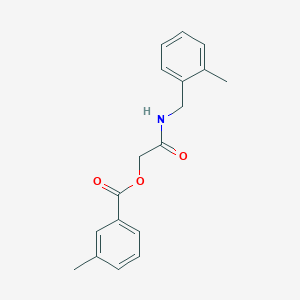
2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-2-methylbenzoate is a similar compound . It has a molecular formula of C9H11NO2 and an average mass of 165.189 Da .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as acylation, bromination, and nitration . The order of these reactions can significantly affect the products produced .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Methyl 3-amino-2-methylbenzoate has a molecular formula of C9H11NO2 and an average mass of 165.189 Da .Chemical Reactions Analysis
In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive. Reactions taking place at this carbon atom are said to occur at the benzylic position .Physical And Chemical Properties Analysis
Methyl 3-amino-2-methylbenzoate has a boiling point of 300°C and a density of 1.146 g/mL at 25°C .Applications De Recherche Scientifique
Anaerobic Catabolism of 3-Methylbenzoate
- Characterization of the mbd Cluster : The mbd cluster in Azoarcus sp. CIB is involved in the anaerobic catabolism of 3-methylbenzoate. It contains genes for 3-methylbenzoate-CoA ligase, 3-methylbenzoyl-CoA reductase, and other enzymes required for the catabolic pathway. This cluster was likely acquired through horizontal gene transfer (Juárez et al., 2013).
Synthesis and Characterization Studies
- Synthesis of Chloranthraniliprole : Involves the synthesis of 2-amino-3-methylbenzoic acid, a compound similar in structure to 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methylbenzoate, for the preparation of chloranthraniliprole, an insecticide (Zheng Jian-hong, 2012).
Dynamic Kinetic Resolution in Organic Synthesis
- Synthesis of 4-Hydroxymethyl-2-Oxazolidinone : Investigates the dynamic kinetic resolution accompanied by intramolecular transesterification, using compounds structurally similar to 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-methylbenzoate (Sugiyama et al., 2003).
Molecular Structure and Solubility Studies
- Crystal Structure of 2-Amino-3-Methylbenzoic Acid : Determination of the molecular structure of 2-amino-3-methylbenzoic acid, providing insights into the structural properties of similar compounds (Brown & Marsh, 1963).
- Solubility of 2-Amino-3-Methylbenzoic Acid : Research on the solubility of 2-amino-3-methylbenzoic acid in various solvents, crucial for its purification (Zhu et al., 2019).
Spectroscopic Characterization and Computational Studies
- FT-IR, Hyperpolarizability, and NBO Analysis : In-depth spectroscopic characterization and computational studies of 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, similar in structure, provide valuable information on molecular properties (Kumar et al., 2014).
Biological Studies
- Inhibitory Effects on Viral Replication : Studies on the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, including those with benzyl-substituted structures, explore their antiviral activity (Golankiewicz et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-6-5-9-15(10-13)18(21)22-12-17(20)19-11-16-8-4-3-7-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZOSZHLVORVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2802141.png)

![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)



![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2802154.png)


